molecular formula C16H15N3O2S B2413220 2-methyl-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896336-73-5

2-methyl-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2413220
CAS RN: 896336-73-5
M. Wt: 313.38
InChI Key: ORGXTMKTJONCJJ-UHFFFAOYSA-N
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Description

Pyrimidine derivatives are a class of compounds that have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . They are part of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves a series of reactions including condensation, dehydrogenation, and cyclization . A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is typically analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidine derivatives often involve a series of steps including condensation, dehydrogenation, and cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely depending on the specific compound. These properties are typically determined using a variety of analytical techniques .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methyl-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide in lab experiments is its relatively simple synthesis method. This compound is also a stable compound that can be easily stored and transported. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 2-methyl-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide. One area of research is in the development of new anti-cancer drugs based on the structure of this compound. Another area of research is in the development of new antiviral and antibiotic drugs based on the activity of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity in normal cells.

Synthesis Methods

The synthesis of 2-methyl-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves the reaction of 2-aminothiazole with 4-methylbenzyl chloride in the presence of potassium carbonate. The resulting product is then reacted with ethyl acetoacetate and ammonium acetate to form the final compound, this compound. The synthesis of this compound is a relatively simple and straightforward process, making it a popular compound for scientific research.

Scientific Research Applications

2-methyl-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Another area of research for this compound is in the field of infectious diseases. Studies have shown that this compound has potent antiviral activity against a variety of viruses, including HIV, hepatitis C, and influenza. This compound has also been shown to inhibit the replication of bacteria, making it a potential candidate for the development of new antibiotics.

Safety and Hazards

The safety and hazards associated with pyrimidine derivatives can also vary widely depending on the specific compound. Some compounds may cause serious eye irritation or respiratory irritation .

properties

IUPAC Name

2-methyl-N-[(4-methylphenyl)methyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-10-3-5-12(6-4-10)7-17-14(20)13-8-18-16-19(15(13)21)9-11(2)22-16/h3-6,8-9H,7H2,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGXTMKTJONCJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CN=C3N(C2=O)C=C(S3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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